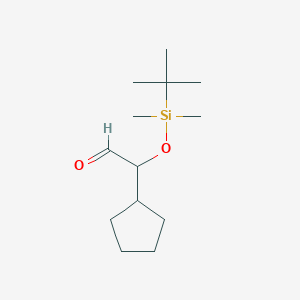

2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde

Description

Cyclopentyl Substituent Conformational Dynamics

The cyclopentyl group adopts a non-planar envelope conformation to minimize torsional strain. In cyclopentane, four carbon atoms lie in a single plane, while the fifth is out of plane, reducing eclipsing interactions between adjacent C–H bonds. This conformational flexibility enhances the compound’s stability, allowing dynamic interconversion between puckered forms. The cyclopentyl ring’s bond angles deviate slightly from the ideal 109.5° tetrahedral geometry, resulting in moderate angle strain that is offset by reduced torsional strain.

tert-Butyldimethylsilyl (TBS) Protecting Group Stereoelectronic Effects

The TBS group introduces steric and electronic influences critical to the molecule’s reactivity:

- Steric Effects : The bulky tert-butyl group shields the oxygen atom, reducing accessibility for nucleophilic attack and stabilizing the ether linkage against hydrolysis.

- Electronic Effects : The silicon atom’s electron-withdrawing nature polarizes the O–Si bond, enhancing the electrophilicity of the adjacent aldehyde group. This polarization facilitates targeted functionalization in synthetic applications.

Spectroscopic Fingerprint Profiling

Nuclear Magnetic Resonance (NMR) Spectral Assignments

While exact NMR data for this compound is not publicly available, analogous TBS-protected aldehydes and cyclopentyl derivatives provide a basis for spectral interpretation:

| Proton Environment | Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|

| Aldehyde (CHO) | 9.2–9.8 | Singlet |

| TBS Methyl (Si–CH₃) | 0.9–1.1 | Singlet |

| tert-Butyl (C(CH₃)₃) | 1.0–1.2 | Singlet |

| Cyclopentyl (C₅H₉) | 1.5–2.0 | Multiplet |

Note: Aldehyde protons typically resonate downfield due to deshielding, while TBS methyl groups appear as sharp singlets.

Mass Spectrometric Fragmentation Patterns

The compound’s mass spectrometric behavior is dominated by TBS group fragmentation :

| Fragment Ion | m/z Value | Proposed Structure |

|---|---|---|

| Molecular Ion (M⁺·) | 242 | Intact molecule |

| M⁺· – t-Bu (C₄H₉) | 184 | [Si(OCH₂C₅H₉CHO)Me₂]⁺ |

| [SiMe₂OCH₂C₅H₉]⁺ | 174 | Silenium ion after t-Bu elimination |

| Cyclopentyl Aldehyde (C₇H₁₀O) | 110 | [C₅H₉CHO]⁺ (via McLafferty rearrangement) |

The loss of the tert-butyl radical (58 Da) is a hallmark of TBS derivatives, generating stable silenium ions. McLafferty rearrangements may occur in the aldehyde moiety, producing diagnostic fragments at m/z 110.

Properties

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopentylacetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-12(10-14)11-8-6-7-9-11/h10-12H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEQUFHRHDHVDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(C=O)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde typically involves the protection of the hydroxyl group of cyclopentylacetaldehyde with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, OsO₄

Reduction: NaBH₄, LiAlH₄

Substitution: TBAF, acetic acid/water mixture

Major Products

Oxidation: 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetic acid

Reduction: 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylethanol

Substitution: Cyclopentylacetaldehyde

Scientific Research Applications

Synthesis and Reactivity

This compound is primarily utilized as a reagent in various synthetic pathways. Its structure allows it to function as both an aldol donor and acceptor, making it valuable in stereocontrolled reactions. It has been employed in the synthesis of complex organic molecules, including:

- Total Synthesis of Natural Products : The compound has been used in the total synthesis of biologically active natural products such as (+)-ambruticin and (−)-laulimalid, which are important for their pharmacological properties .

Antimicrobial Activity

Research indicates that compounds similar to 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde exhibit antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

Preliminary studies have shown that derivatives of this compound can selectively inhibit cancer cell proliferation. In vitro tests revealed significant cytotoxic effects on specific cancer cell lines, indicating its potential as a lead compound for anticancer drug development.

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor for certain enzymes, including acetylcholinesterase. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease.

Industrial Applications

In addition to its biological applications, 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde is also being explored for use in materials science:

- As a Building Block : Its unique chemical structure makes it suitable for use as a building block in the synthesis of polymers and other materials.

- In Glycobiology : The compound can be utilized in synthetic glycobiology for the construction of glycosidic linkages, which are essential in the formation of glycoproteins and glycolipids .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents. The precise mechanism through which this compound exerts its effects is still under investigation; however, it is hypothesized that its action may involve interference with microbial cell wall synthesis and induction of apoptosis in cancer cells through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde involves its reactivity as an aldehyde and the stability provided by the TBDMS protecting group. The TBDMS group protects the hydroxyl functionality during reactions, allowing selective transformations at the aldehyde site. The compound can participate in nucleophilic addition reactions, forming various intermediates that can be further manipulated to yield desired products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of silyl-protected aldehydes. Below is a detailed comparison with analogs reported in the literature:

Structural Analogues and Their Properties

Analytical and Stability Data

- Spectroscopic Confirmation : The target compound and its analogs are characterized via ¹H/¹³C NMR, FT-IR, and HR-MS . For example, the TBS group shows distinct ¹H NMR signals at δ 0.1–0.2 ppm (Si-CH₃) and δ 0.9–1.0 ppm (t-Bu) .

- Stability : TBS-protected aldehydes (e.g., target compound) are stable under basic conditions but degrade in strong acids or oxidizing environments. In contrast, benzyl ethers (3b) are more oxidation-prone .

Biological Activity

2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde is a compound that has garnered attention due to its potential biological activities. This article presents a detailed analysis of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name: 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde

- CAS Number: 134098-64-9

- Molecular Formula: C13H24O2Si

- Molecular Weight: 256.4 g/mol

The biological activity of 2-((tert-butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde can be attributed to several mechanisms, including:

- Enzyme Inhibition : This compound may act as an inhibitor of specific metabolic enzymes, thereby altering metabolic pathways critical for cell survival and proliferation.

- Cell Signaling Modulation : It has the potential to modulate pathways involving G-protein coupled receptors (GPCRs), which are crucial for various physiological responses.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could protect cells from oxidative stress.

Therapeutic Applications

The compound shows promise in several therapeutic areas:

- Cancer Treatment : Due to its ability to inhibit certain enzymes and modulate cell signaling pathways, it may have applications in cancer therapeutics.

- Neuroprotection : Its antioxidant properties could be beneficial in neurodegenerative diseases by protecting neuronal cells from damage.

- Anti-inflammatory Effects : The modulation of inflammatory pathways suggests potential use in treating chronic inflammatory conditions.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Cell Signaling Modulation | Modulates GPCR-related pathways | |

| Antioxidant Activity | Reduces oxidative stress in cells |

Case Studies

-

Case Study on Cancer Cell Lines :

- A study investigated the effect of 2-((tert-butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potent anti-cancer properties.

-

Neuroprotective Effects :

- Research demonstrated that treatment with this compound reduced neuronal apoptosis in vitro under oxidative stress conditions. This finding supports its potential use in neurodegenerative disease models.

-

Anti-inflammatory Study :

- In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Question

- 1H NMR : Look for the aldehyde proton signal at δ 9.5–10.0 ppm (singlet). The TBS group shows distinct tert-butyl protons at δ 0.8–1.1 ppm and Si(CH3)2 protons at δ 0.1–0.3 ppm .

- 13C NMR : The aldehyde carbon appears at δ 190–200 ppm. Cyclopentyl carbons resonate between δ 20–40 ppm, while the TBS carbons are at δ −5 to 5 ppm (Si–CH3) and δ 18–25 ppm (tert-butyl) .

- HR-MS : Exact mass confirms the molecular formula (e.g., C14H26O2Si requires m/z 262.1654) .

- FT-IR : A strong C=O stretch at ~1720 cm⁻¹ (aldehyde) and Si–O–C absorption at ~1250 cm⁻¹ .

How can one optimize the stereochemical outcome when using this compound in aldol reactions?

Advanced Research Question

Stereoselectivity in aldol reactions depends on:

- Substrate Preorganization : The bulky TBS group directs facial selectivity. For example, syn-aldol products dominate when the TBS group sterically shields one face of the aldehyde .

- Catalytic Control : Use chiral Lewis acids (e.g., Evans’ oxazaborolidines) to induce enantioselectivity. A study on similar TBS-protected aldehydes achieved >90% ee with BINOL-derived catalysts .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophile accessibility, while nonpolar solvents favor steric control .

What strategies mitigate premature deprotection of the TBS group during multi-step syntheses?

Advanced Research Question

- Mild Reaction Media : Avoid protic solvents (e.g., MeOH) and acidic/basic conditions. Use buffered systems (pH 6–8) in aqueous steps .

- Sequential Protection : Pair TBS with acid-labile groups (e.g., trityl) to allow orthogonal deprotection. For example, TBS remains stable during trityl removal with dilute acetic acid .

- Monitoring : Track desilylation via TLC (Rf shift) or 1H NMR (disappearance of TBS methyl signals) .

How do solvent polarity and reaction temperature influence the stability and reactivity of this compound in nucleophilic additions?

Advanced Research Question

- Polar Solvents (DMF, DMSO) : Increase aldehyde electrophilicity but risk partial desilylation. Use at ≤0°C for short durations .

- Nonpolar Solvents (Toluene, Hexane) : Enhance steric shielding by the TBS group, favoring selective nucleophilic attack. Optimal for Grignard additions at −78°C .

- Temperature Effects : Higher temperatures (>25°C) accelerate decomposition (e.g., aldol self-condensation). Cryogenic conditions (−78°C) suppress side reactions in enolate formations .

How can contradictions in reported yields for TBS-protected aldehyde syntheses be resolved?

Advanced Research Question

Discrepancies arise from:

- Moisture Contamination : Trace water hydrolyzes TBS groups, reducing yields. Rigorous drying of glassware and reagents is critical .

- Oxidation Methods : Dess-Martin periodinane gives higher yields (80–90%) compared to Swern oxidation (60–70%) due to milder conditions .

- Purification Losses : Highly volatile aldehydes may evaporate during rotary evaporation. Use low-temperature vacuum distillation or trap aldehydes with stabilizing agents .

What are the applications of this compound in natural product synthesis?

Advanced Research Question

The TBS-protected aldehyde serves as:

- Aldol Precursor : Used in polyketide syntheses (e.g., macrolides) to install stereocenters .

- Cross-Coupling Substrate : Suzuki-Miyaura reactions with boronic acids to form C–C bonds in terpene frameworks .

- Chiral Building Block : Key intermediate in syntheses of cyclopentane-containing alkaloids, leveraging its rigid bicyclic structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.